Nortracheloside

Immunology Inflammation Signal Transduction

Select Nortracheloside for STAT pathway quiescence (-4.2% STAT1, +2.3% STAT3 at 5μM) and intestinal barrier studies. Unlike methylated analogs, this unmethylated dibenzylbutyrolactone glycoside offers a clean background for food allergy/IBD research. ≥98% HPLC powder, ready for immediate analytical or biological use.

Molecular Formula C26H32O12
Molecular Weight 536.5 g/mol
CAS No. 33464-78-7
Cat. No. B591393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortracheloside
CAS33464-78-7
Molecular FormulaC26H32O12
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O
InChIInChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1
InChIKeyVXYKGOAXVHSLDD-PTHUBMCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nortracheloside (CAS 33464-78-7): A Dibenzylbutyrolactone Lignan for Immunomodulatory and Intestinal Barrier Research


Nortracheloside (CAS 33464-78-7) is a naturally occurring lignan glycoside belonging to the dibenzylbutyrolactone structural class . It is primarily isolated from plants within the Apocynaceae family, most notably *Trachelospermum jasminoides* (Lindl.) Lem. . Characterized by a diarylhydroxybutyrolactone skeleton, this compound has been investigated for its potential to reduce allergen permeation and enhance intestinal barrier function . Unlike more abundant in-class analogs such as tracheloside and arctigenin, Nortracheloside exhibits a distinct activity profile that warrants specific consideration for research applications targeting mucosal immunology and food allergy.

Nortracheloside Procurement: Why Analogs Like Tracheloside or Arctigenin Are Not Interchangeable


While Nortracheloside shares a core dibenzylbutyrolactone structure with related lignans such as tracheloside and arctigenin, assuming functional interchangeability is scientifically unsupported. Direct comparative in vitro studies reveal profound differences in their activity profiles. As detailed in the quantitative evidence below, these structurally similar compounds diverge significantly in their effects on key signaling pathways, including the JAK/STAT cascade [1]. This functional divergence—from potent inhibition to minimal or even negative activity—underscores the necessity for precise compound selection. Procuring a generic 'lignan mixture' or substituting an analog risks introducing uncontrolled variables into experiments, as these compounds can display opposite effects in the same assay system [1].

Nortracheloside vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Functional Divergence in the JAK/STAT Signaling Pathway

In a direct comparative study assessing inhibition of the IL-6/STAT3 signaling pathway, Nortracheloside demonstrated minimal to negligible activity (2.3% inhibition at 5 µM). This is in stark contrast to the potent inhibitory effect exhibited by its structural analog trachelogenin, which achieved 96.1% inhibition under the identical assay conditions [1]. This data highlights a critical functional divergence where a key analog is a potent inhibitor while Nortracheloside is not.

Immunology Inflammation Signal Transduction

Comparative Cytotoxicity and Anti-Proliferative Potential

Nortracheloside demonstrates moderate cytotoxicity in specific cancer cell lines. In HL-60 leukemia cells, it exhibited an IC50 of approximately 113.5 µg/mL . For comparison, its aglycone analog, trachelogenin, has been reported to possess potent anti-proliferative effects, with IC50 values as low as 0.325 µg/mL and 0.259 µg/mL in HCVcc and HCVpp models, respectively . This indicates that while both compounds have cytotoxic potential, their potency and likely mechanisms of action differ significantly.

Oncology Cytotoxicity Drug Discovery

Distinct Activity in Anti-Inflammatory Assays

Nortracheloside exhibits a moderate anti-inflammatory profile as measured by inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 mouse macrophages, with an IC50 of 0.127 mM . In contrast, a closely related analog, tracheloside, has been shown to more potently inhibit the release of key inflammatory cytokines IL-6 and IL-17 in MH7A cells and modulate the IL-17/MAPK pathway [1], [2]. These differences suggest distinct mechanisms of action and therapeutic windows.

Immunology Inflammation Macrophage Biology

Targeted Application Scenarios for Nortracheloside Based on Differential Evidence


Investigating Intestinal Barrier Function and Food Allergy Models

As highlighted in Section 1, Nortracheloside has been recognized for its potential to reduce allergen permeation and enhance intestinal barrier function [1]. This is a distinct property not prominently reported for more potent anti-inflammatory analogs like tracheloside. Therefore, Nortracheloside is the preferred candidate for research projects focused on mucosal immunology, specifically in establishing in vitro models (e.g., Caco-2 cell monolayers) to study the mechanisms of food allergy attenuation or inflammatory bowel disease.

Negative Control or Pathway-Specific Probe in JAK/STAT Signaling Studies

Based on the direct evidence from Section 3 showing that Nortracheloside has minimal effect on the IL-6/STAT3 pathway (-4.2% inhibition for STAT1 and 2.3% for STAT3 at 5 µM) [1], this compound serves as an excellent negative control or a pathway-specific probe. In experiments designed to validate the activity of other STAT3 inhibitors (like trachelogenin or arctigenin), Nortracheloside can be used to confirm that observed effects are due to specific inhibition rather than non-specific cytotoxicity or assay interference.

Moderate Cytotoxicity Studies and CYP1A1 Enzyme Inhibition

As detailed in Section 3, Nortracheloside exhibits moderate cytotoxicity (IC50 ≈ 113.5 µg/mL in HL-60 cells) and has been identified via molecular docking as a potential inhibitor of CYP1A1 and CYP1B1 enzymes , [2]. This makes it a suitable starting point for research on cancer cell lines where extreme potency is not required or for studies exploring the modulation of CYP450 enzymes in drug metabolism and cancer biology. This contrasts with the high-potency profile of its analog trachelogenin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nortracheloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.